molecular formula C20H32O4 B1211892 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid

5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid

Cat. No.: B1211892
M. Wt: 336.5 g/mol
InChI Key: UVZBUUTTYHTDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid typically involves the hydroxylation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases or cytochrome P450 . The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for the hydroxylation of arachidonic acid . These methods are advantageous due to their efficiency and scalability.

Comparison with Similar Compounds

Properties

IUPAC Name

5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZBUUTTYHTDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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